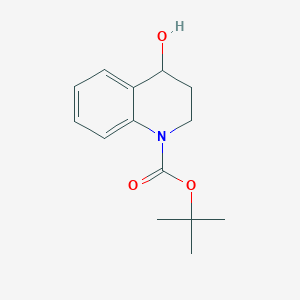

tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-9-8-12(16)10-6-4-5-7-11(10)15/h4-7,12,16H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCMDJROEALXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with β-ketoesters in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate can undergo oxidation to form quinone derivatives.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its quinoline core is known to interact with various biological targets, making it a candidate for drug discovery.

Medicine: The compound’s derivatives have shown promise in the treatment of diseases such as malaria and cancer. Its ability to modulate biological pathways makes it a valuable scaffold in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the modulation of biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The structural analogs of this compound differ primarily in substituents on the dihydroquinoline ring, which significantly alter their physical and chemical behaviors. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties

*Molecular weight inferred from analogs in .

- Hydroxy vs. Amino Groups: The hydroxyl group in the target compound promotes hydrogen bonding, which influences crystal packing and solubility, as noted in studies on hydrogen-bonding patterns .

- Halogen vs. Electron-Withdrawing Groups: Bromine (5-Br) and cyano (6-CN) substituents introduce steric and electronic effects. The brominated analog is a candidate for Suzuki-Miyaura couplings, while the cyano group enhances electrophilicity for nucleophilic additions .

Spectral and Stereochemical Analysis

- NMR Trends: Analogs like methyl (R)-1-(tert-butoxymethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibit diastereomerism (60:40 ratio) in ¹H-NMR, indicating conformational flexibility in similar scaffolds . The target compound’s hydroxyl group may further split signals due to hydrogen bonding.

- Chiral Properties: Enantiomeric excess (ee) values in (up to 97%) suggest that stereoselective synthesis is achievable for Boc-protected dihydroquinolines, though the target compound’s optical activity remains unconfirmed .

Biological Activity

Tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate (CAS No. 932398-74-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H19NO3

- Molecular Weight : 249.31 g/mol

- Structural Characteristics : The compound features a quinoline core with a hydroxy group and a tert-butyl ester, which contribute to its biological activity and reactivity.

Synthesis

The synthesis of this compound typically involves the cyclization of aniline derivatives with β-ketoesters under reflux conditions in organic solvents like ethanol or toluene. This method allows for the formation of the quinoline structure while maintaining high purity and yield through purification processes such as recrystallization or chromatography .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The hydroxy group can form hydrogen bonds with active sites on enzymes, inhibiting their activity.

- DNA Interaction : The quinoline ring can intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Biological Pathways : These interactions can lead to the modulation of signaling pathways involved in disease processes, particularly in cancer and infectious diseases .

Antimicrobial and Anticancer Properties

This compound has shown promise in the treatment of various diseases:

- Antimalarial Activity : Derivatives of this compound have demonstrated efficacy against malaria by inhibiting the growth of Plasmodium species.

- Anticancer Potential : It has been evaluated for its ability to inhibit cancer cell proliferation. For example, studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells .

Case Studies

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is useful:

| Compound | Structure | Biological Activity |

|---|---|---|

| Quinoline | Basic structure without substituents | Known for antimalarial properties |

| Isoquinoline | Structural isomer | Different biological activities; less potent against malaria |

| Tetrahydroquinoline | Reduced form | Enhanced stability; varies in reactivity |

This compound stands out due to its unique functional groups that enhance its reactivity and biological activity compared to its analogs .

Q & A

Q. What are the standard synthetic protocols for tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step routes starting with condensation of aniline derivatives and aldehydes, followed by cyclization to form the dihydroquinoline core. Key steps include:

- Cyclization : Achieved via acid-catalyzed intramolecular reactions (e.g., using H2SO4 or polyphosphoric acid) to form the quinoline ring.

- Functionalization : Introduction of the tert-butyl ester via Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., DMAP or triethylamine) .

- Hydroxylation : Selective oxidation or hydroxylation at the 4-position using oxidizing agents like m-CPBA or enzymatic methods .

Optimization Tips :

- Use polar aprotic solvents (e.g., DMF, DCM) for Boc protection.

- Monitor reaction progress via TLC or HPLC to avoid over-oxidation .

Q. How is the molecular structure of this compound determined using crystallographic techniques?

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

-

<sup>1</sup>H NMR identifies protons (e.g., tert-butyl singlet at δ 1.4 ppm, hydroxyl proton at δ 5.2 ppm).

-

<sup>13</sup>C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons.

- IR Spectroscopy : Detects ester C=O (~1740 cm<sup>-1</sup>) and hydroxyl O-H (~3400 cm<sup>-1</sup>) stretches.

- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .

Data Interpretation Tips :

- Compare with computational predictions (e.g., DFT for NMR chemical shifts).

- Use DEPT-135 to distinguish CH3 groups in the tert-butyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

- Variable-Temperature NMR : Identify exchange broadening in <sup>1</sup>H NMR (e.g., hydroxyl proton at low temps).

- DFT Calculations : Compare experimental and computed spectra to validate tautomeric forms.

- Complementary Techniques : Use X-ray crystallography to resolve ambiguities in NOESY or COSY data .

Case Study : A 2024 study resolved conflicting NOE signals by coupling SC-XRD (confirming trans-quinoline conformation) with DFT-optimized structures .

Q. What strategies optimize reaction conditions for introducing substituents to the quinoline core?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) :

-

Use directing groups (e.g., -OH at C4) to control regioselectivity.

-

Optimize Lewis acid catalysts (e.g., FeCl3 for nitration).

- Cross-Coupling Reactions :

-

Suzuki-Miyaura coupling with Pd(PPh3)4 for aryl/heteroaryl introductions.

-

Microwave-assisted conditions reduce reaction times (e.g., 150°C, 20 min) .

Example Optimization Table :

Reaction Optimal Conditions Yield (%) Nitration HNO3/H2SO4, 0°C, 2h 78 Bromination Br2/FeCl3, DCM, RT 85 Suzuki Coupling Pd(PPh3)4, K2CO3, DMF/H2O 92 Reference: .

Q. How can computational methods aid in predicting the reactivity and biological activity of this compound?

Methodological Answer:

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to predict binding modes.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models : Corolate substituent effects (e.g., -NO2, -CF3) with antimicrobial activity .

Case Study : A 2025 study used DFT to predict the electrophilicity of the quinoline core, guiding the design of derivatives with enhanced anticancer activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between crystallographic and spectroscopic data?

Methodological Answer:

- Validate Crystallographic Models : Check for twinning or disorder using PLATON or Rint values.

- Reconcile with NMR : Use <sup>13</sup>C CP-MAS NMR to compare solid-state (crystal) and solution-phase structures.

- Dynamic Effects : Consider temperature-dependent crystallography to capture conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.